Methyl 6-butylpyridine-3-carboxylate
Description
Methyl 6-butylpyridine-3-carboxylate is a pyridine-based ester derivative characterized by a butyl substituent at the 6-position and a methyl ester group at the 3-position of the pyridine ring. Pyridine derivatives are valued for their aromatic stability, tunable electronic properties, and versatility in functionalization, making them critical in drug discovery and organic synthesis .
Properties
CAS No. |
83063-13-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 6-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
USQWVIXXJBPLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 6-butylpyridine-3-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves:
- Functionalization of the pyridine ring to introduce the carboxylate group at the 3-position.
- Introduction of the butyl substituent at the 6-position.
- Esterification to form the methyl ester.
Two main approaches are reported in the literature:
Oxidation of Alkylpyridines to Nicotinic Acid Derivatives
A classical and industrially relevant method involves the oxidation of alkyl-substituted pyridines to the corresponding nicotinic acid derivatives, which can then be esterified.
Oxidation of 2-methyl-5-butylpyridine
According to a US patent (US2993904A), high yields of 6-methylnicotinic acid (analogous to this compound precursor) can be obtained by the non-catalytic oxidation of 2-methyl-5-alkylpyridines with concentrated nitric acid (70-100% HNO3). The reaction parameters are:
- Temperature: 250 to 325 °F (approximately 121 to 163 °C).
- Time: 10 to 60 minutes.
- Pressure: Superatmospheric to maintain liquid phase.
- Molar ratio: 6 to 15 moles of HNO3 per mole of pyridine.
The process selectively oxidizes the methyl group to the carboxylic acid while preserving the alkyl substituent (butyl group) at the 5-position (which corresponds to the 6-position in the final compound due to numbering conventions).
| Parameter | Range/Value |
|---|---|
| Nitric acid conc. | 70-100 wt% |
| Temperature | 250-325 °F (121-163 °C) |
| Pressure | Superatmospheric |
| Reaction time | 10-60 minutes |
| HNO3 to pyridine molar ratio | 6-15:1 |
The resulting 6-methylnicotinic acid can then be converted to the methyl ester by standard esterification methods (e.g., Fischer esterification with methanol and acid catalyst).
Reference: US Patent US2993904A
Esterification and Carbamoylation Techniques
Following the oxidation to the carboxylic acid, methyl ester formation is typically achieved by:
- Refluxing the acid with methanol in the presence of an acid catalyst.
- Alternatively, preparing the acyl chloride derivative followed by reaction with methanol.
In related pyridine carboxylate chemistry, acyl chloride intermediates have been prepared by reacting the carboxylic acid with thionyl chloride (SOCl2) in dichloromethane under nitrogen atmosphere. The acyl chloride is then reacted with amines or alcohols to form amides or esters, respectively.
For example, in the synthesis of methyl pyridine-2-carboxylate derivatives, the procedure involves:
- Refluxing 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride and a catalytic amount of DMF in dichloromethane under nitrogen.
- Removal of solvent and excess reagents under vacuum.
- Reaction of the resulting acyl chloride with methanol or amines in the presence of triethylamine to obtain the methyl ester or amide.
This method ensures high purity and yield of the methyl ester derivative.
Reference: Synthesis of pyridine carboxylate esters via acyl chloride intermediates
Hydrogenation and Functional Group Transformations
In some synthetic routes involving pyridine esters, catalytic hydrogenation is used to reduce pyridine rings or modify substituents. For example, hydrogenation of methyl 6-methylpyridine-3-carboxylate in acetic acid with platinum oxide or palladium on carbon under hydrogen atmosphere can yield saturated derivatives or facilitate further functionalization.
Although this method is more relevant for preparing piperidine derivatives, it may be adapted for modifying the butyl substituent or other functional groups on the pyridine ring.
Reference: Hydrogenation of methyl pyridine carboxylates
Cross-Coupling Approaches for Substituted Pyridines
Another advanced synthetic approach involves Suzuki-Miyaura cross-coupling reactions, where brominated pyridine carboxylates are coupled with alkylboron reagents to install alkyl substituents such as butyl groups.
Typical conditions include:
- Pd(dppf) catalyst (2-4 mol%)
- Base such as potassium carbonate
- Solvent mixture of DME and water
- Temperature around 100 °C
- Reaction time 3-4.5 hours
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation of 2-methyl-5-butylpyridine with HNO3 | Concentrated HNO3 (70-100%), 250-325 °F, 10-60 min, superatmospheric pressure | High yield of 6-methylnicotinic acid; scalable | Requires handling of strong oxidants and pressure |
| Acyl chloride intermediate + methanol | SOCl2, DMF catalyst, dichloromethane, reflux; then methanol + triethylamine | High purity methyl ester; versatile | Multi-step; moisture sensitive |
| Catalytic hydrogenation of methyl pyridine carboxylate | PtO2 or Pd/C, AcOH, H2 atmosphere, room temp to reflux | Modifies ring saturation; facilitates further reactions | May overreduce or affect other groups |
| Suzuki-Miyaura cross-coupling | Pd(dppf), K2CO3, DME/H2O, 100 °C, 3-4.5 h | Selective alkylation; mild conditions | Requires halogenated precursors; catalyst cost |
Chemical Reactions Analysis
Types of Reactions: Methyl 6-butylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Butyl alcohol, butyraldehyde, butyric acid.
Reduction: Methyl 6-butylpyridine-3-methanol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 6-butylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 6-butylpyridine-3-carboxylate with analogous pyridine carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Structural Differences
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Bromo and chloro substituents (e.g., in ) enhance electrophilicity, facilitating nucleophilic substitution reactions.
- Steric Effects : The bulky butyl group at position 6 may hinder reactivity at adjacent positions compared to smaller substituents like bromo or methyl .
Physicochemical Properties
Notes:
Biological Activity
Methyl 6-butylpyridine-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a butyl group at the 6-position and a carboxylate ester functional group at the 3-position. This unique structure influences its solubility, reactivity, and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.25 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This modulation can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The ester group can undergo hydrolysis, releasing the active carboxylic acid that may interact with enzymes.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Study : A study published in Chemistry & Biology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
- Anti-inflammatory Research : In a separate investigation, the compound was tested in an animal model of acute inflammation. Administration led to a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action .
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 6-methylpyridine-3-carboxylate | Moderate antimicrobial activity | Smaller methyl group increases solubility |
| Methyl 6-ethylpyridine-3-carboxylate | Similar anti-inflammatory effects | Ethyl group offers intermediate properties |
| Methyl 4-butylpyridine-3-carboxylate | Notable for different biological profiles | Different substitution pattern affects reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-butylpyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrogenation of pyridine derivatives. For example, hydrogenation of methyl 6-(methoxymethyl)pyridine-3-carboxylate using PtO₂ as a catalyst under controlled H₂ pressure (1–3 atm) yields saturated piperidine analogs. Catalyst choice (e.g., PtO₂ vs. Pd/C) and solvent systems (e.g., EtOH or CH₃CN) significantly impact reaction efficiency and selectivity. Monitoring reaction progress via TLC or GC-MS is recommended .
- Key Considerations : Optimize temperature (25–80°C) and catalyst loading (5–10 wt%) to minimize side products like over-reduced or isomerized derivatives.
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL (Bruker AXS) or open-source SHELXL for refinement . Preprocessing steps include data integration with SAINT and absorption correction with SADABS. For visualization, ORTEP-3 provides user-friendly graphical interfaces to analyze thermal ellipsoids and intermolecular interactions .
- Key Considerations : Ensure high-resolution data (≤ 0.8 Å) for accurate bond-length and angle measurements. Twinning or disorder in the alkyl chain may require advanced refinement strategies in SHELXL .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and identify reactive sites. For example, the carboxylate group’s electrophilicity can be quantified via Fukui indices. Pair these results with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) to validate computational models .
- Key Considerations : Solvent effects (PCM models) and steric hindrance from the butyl group must be incorporated into simulations.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in piperidine analogs). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, coalescence temperatures near –40°C can indicate low-energy barriers between conformers. Complement with NOESY to confirm spatial proximity of protons .
- Key Considerations : Deuterated solvents (CDCl₃ or DMSO-d₆) and high-field instruments (≥ 500 MHz) enhance signal resolution.
Q. How does the steric bulk of the butyl group influence the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). Compare binding affinities of this compound with shorter-chain analogs (methyl or ethyl). Validate via in vitro assays (IC₅₀ measurements) using recombinant enzymes .
- Key Considerations : Solubility in assay buffers (e.g., PBS with 1% DMSO) must be optimized to avoid false-negative results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
